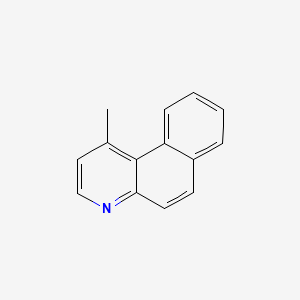![molecular formula C18H31O2P B14744587 Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane](/img/structure/B14744587.png)
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is an organophosphorus compound characterized by the presence of phenyl and phosphane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane typically involves the reaction of phenylphosphane with 2-[(2-methylpropan-2-yl)oxy]ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or phosphane groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is used as a ligand in coordination chemistry. It forms complexes with transition metals, which are studied for their catalytic properties in various organic reactions.
Biology
The compound’s ability to form stable complexes with metals makes it useful in biological studies, particularly in the development of metal-based drugs and imaging agents.
Medicine
In medicine, research is focused on the potential use of this compound in drug delivery systems and as a component in pharmaceuticals that target specific molecular pathways.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by forming stable complexes, thereby influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Triphenylphosphane: Another organophosphorus compound with similar coordination properties.
Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
Phenylphosphane: A simpler analog with similar reactivity.
Uniqueness
Bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane is unique due to the presence of the 2-[(2-methylpropan-2-yl)oxy]ethyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications requiring selective binding and stability under various conditions.
Propiedades
Fórmula molecular |
C18H31O2P |
|---|---|
Peso molecular |
310.4 g/mol |
Nombre IUPAC |
bis[2-[(2-methylpropan-2-yl)oxy]ethyl]-phenylphosphane |
InChI |
InChI=1S/C18H31O2P/c1-17(2,3)19-12-14-21(15-13-20-18(4,5)6)16-10-8-7-9-11-16/h7-11H,12-15H2,1-6H3 |
Clave InChI |
HCXGFSDIMIXWQP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OCCP(CCOC(C)(C)C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


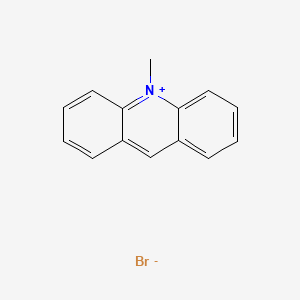

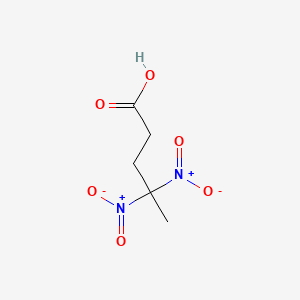

![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)

![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
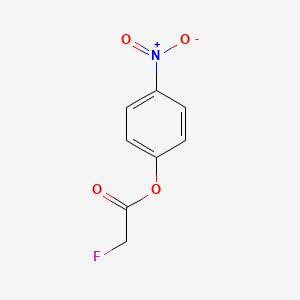
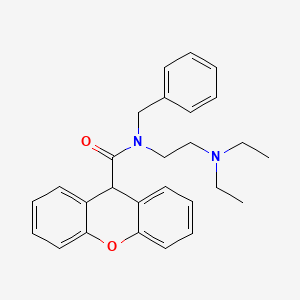
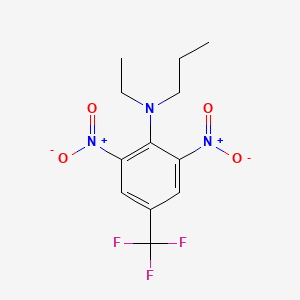

![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)
